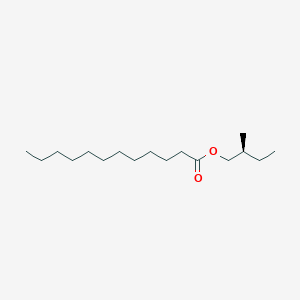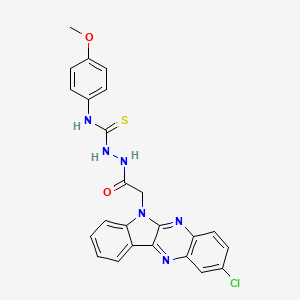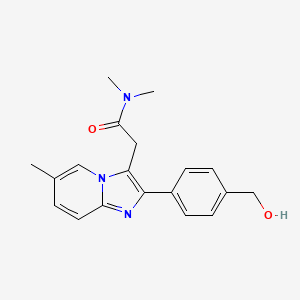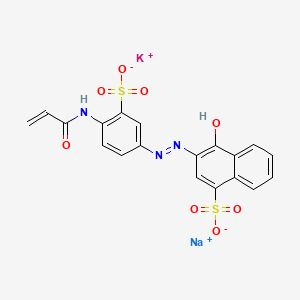
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester is a complex organic compound with a unique structure that includes a thienyl group, an ethylphenyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-ethylphenyl-2-thienyl ketone with an appropriate amine to form an imine intermediate. This intermediate is then reacted with propanoic acid and an esterifying agent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Additionally, purification steps such as distillation or chromatography may be employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, or changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, ethyl ester: A simpler ester with different chemical properties.
Propanoic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of the thienyl and ethylphenyl groups.
Propanoic acid, 4-ethylphenyl ester: Similar structure but lacks the thienyl group.
Uniqueness
Propanoic acid, 2-(((1-(5-(4-ethylphenyl)-2-thienyl)ethylidene)amino)oxy)-2-methyl-, ethyl ester is unique due to its complex structure, which includes both thienyl and ethylphenyl groups. This structural complexity may confer unique chemical and biological properties, making it distinct from simpler esters and other related compounds.
Eigenschaften
CAS-Nummer |
93599-21-4 |
|---|---|
Molekularformel |
C20H25NO3S |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
ethyl 2-[(Z)-1-[5-(4-ethylphenyl)thiophen-2-yl]ethylideneamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C20H25NO3S/c1-6-15-8-10-16(11-9-15)18-13-12-17(25-18)14(3)21-24-20(4,5)19(22)23-7-2/h8-13H,6-7H2,1-5H3/b21-14- |
InChI-Schlüssel |
FXUAWVDAKHKOGF-STZFKDTASA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)/C(=N\OC(C)(C)C(=O)OCC)/C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC=C(S2)C(=NOC(C)(C)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



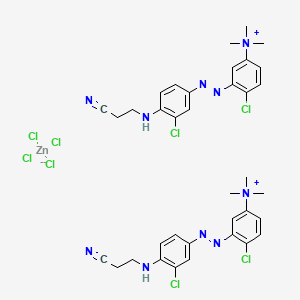

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)



![2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol](/img/structure/B12716474.png)

